2-[(3-Fluorophenyl)methoxy]benzene-1-carboximidamide, acetic acid
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Overview
Description
2-[(3-Fluorophenyl)methoxy]benzene-1-carboximidamide, acetic acid is an organic compound with a complex structure that includes a fluorophenyl group, a methoxy group, and a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Fluorophenyl)methoxy]benzene-1-carboximidamide, acetic acid typically involves multiple steps, starting with the preparation of the fluorophenylmethoxy intermediate. This intermediate can be synthesized through a nucleophilic substitution reaction where a fluorophenyl halide reacts with a methoxybenzene under basic conditions. The resulting intermediate is then subjected to a series of reactions, including amidation and carboxylation, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Fluorophenyl)methoxy]benzene-1-carboximidamide, acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the aromatic ring.
Scientific Research Applications
2-[(3-Fluorophenyl)methoxy]benzene-1-carboximidamide, acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(3-Fluorophenyl)methoxy]benzene-1-carboximidamide, acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Chlorophenyl)methoxy]benzene-1-carboximidamide, acetic acid
- 2-[(3-Bromophenyl)methoxy]benzene-1-carboximidamide, acetic acid
- 2-[(3-Methylphenyl)methoxy]benzene-1-carboximidamide, acetic acid
Uniqueness
2-[(3-Fluorophenyl)methoxy]benzene-1-carboximidamide, acetic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and improve its binding affinity to molecular targets, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C16H17FN2O3 |
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Molecular Weight |
304.32 g/mol |
IUPAC Name |
acetic acid;2-[(3-fluorophenyl)methoxy]benzenecarboximidamide |
InChI |
InChI=1S/C14H13FN2O.C2H4O2/c15-11-5-3-4-10(8-11)9-18-13-7-2-1-6-12(13)14(16)17;1-2(3)4/h1-8H,9H2,(H3,16,17);1H3,(H,3,4) |
InChI Key |
VTJTVVDSBZTWCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC=C(C(=C1)C(=N)N)OCC2=CC(=CC=C2)F |
Origin of Product |
United States |
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